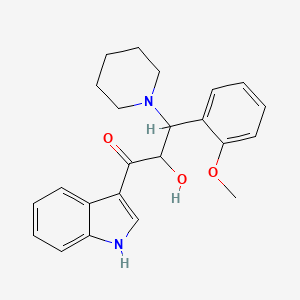![molecular formula C13H13NO2S B6063446 3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6063446.png)
3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione, commonly known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. MPTP is a prodrug that is metabolized into MPP+ by monoamine oxidase-B (MAO-B) enzymes, which then selectively damages dopaminergic neurons in the substantia nigra of the brain, leading to motor impairments similar to those observed in Parkinson's disease.
Mécanisme D'action
MPTP is converted into MPP+ by 3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione enzymes, which are highly expressed in dopaminergic neurons. MPP+ is then transported into dopaminergic neurons by the dopamine transporter (DAT), where it inhibits mitochondrial complex I and generates reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.
Biochemical and Physiological Effects:
MPTP-induced Parkinson's disease models exhibit a range of biochemical and physiological effects, including selective dopaminergic neuron loss, motor impairments, and abnormal protein accumulation. These effects are thought to be mediated by oxidative stress, inflammation, and mitochondrial dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP-induced Parkinson's disease models have several advantages for laboratory experiments, including the ability to replicate many of the key features of the human disease, the ability to induce selective dopaminergic neuron loss, and the ability to study the underlying mechanisms of the disease. However, there are also several limitations to these models, including the fact that they do not fully replicate the progressive nature of the human disease and that they may not accurately reflect the complex interactions between genetic and environmental factors that contribute to Parkinson's disease.
Orientations Futures
There are several future directions for research on MPTP and Parkinson's disease, including the development of new treatments that target the underlying mechanisms of the disease, the identification of genetic and environmental factors that contribute to the development of Parkinson's disease, and the development of more accurate animal models that better replicate the progressive nature of the human disease. Additionally, there is ongoing research into the use of MPTP as a tool to study other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Méthodes De Synthèse
MPTP can be synthesized by the condensation of 2-acetylamino-3-methylthiophene with 2-methylphenylhydrazine in the presence of acetic anhydride and sulfuric acid. The resulting product can be purified by recrystallization in ethanol and characterized by various spectroscopic methods such as NMR and IR.
Applications De Recherche Scientifique
MPTP has been widely used in scientific research to create animal models of Parkinson's disease, which can be used to study the underlying mechanisms of the disease and develop potential treatments. MPTP-induced Parkinson's disease models have been shown to replicate many of the key features of the human disease, including selective dopaminergic neuron loss, motor impairments, and abnormal protein accumulation.
Propriétés
IUPAC Name |
3-hydroxy-4-[C-methyl-N-(2-methylphenyl)carbonimidoyl]-2H-thiophen-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-5-3-4-6-10(8)14-9(2)12-11(15)7-17-13(12)16/h3-6,15H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHSJIIGEYATGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(C)C2=C(CSC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6063365.png)



![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6063419.png)
![2-[(2,5-dimethylphenyl)imino]-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6063425.png)
![2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6063433.png)

![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butyryl-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6063449.png)
![N-allyl-N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6063456.png)
![N-ethyl-2-(4-hydroxy-1-piperidinyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6063462.png)
![N-(4-chlorophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6063470.png)
![1-cyclohexyl-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6063477.png)
![1-(4-chlorophenyl)-5-({[2-(4-fluorophenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6063478.png)